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Compound of Interest

Compound Name:
3-Amino-2-hydroxy-5-

methylhexanoic acid

CAS No.: 62023-30-7

Cat. No.: B1216889

Get Quote

Executive Summary
3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA), also known as Amastatin Acid, is a

non-proteinogenic amino acid and the pharmacophore of the aminopeptidase inhibitor

Amastatin. Its structural integrity, specifically the (2S, 3R) stereochemistry, is critical for

biological activity.

This technical guide provides a definitive reference for the spectroscopic characterization of

AHMHA. It synthesizes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy to establish a multi-modal validation protocol. This guide

is designed for medicinal chemists and analytical scientists requiring rigorous identification

standards during the synthesis or isolation of aminopeptidase inhibitors.
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Property Data

IUPAC Name
(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic

acid

Common Name AHMHA; Amastatin Acid; Norstatine derivative

CAS Number
73397-20-3 (General), 910891-85-9 (Specific

Isomer)

Molecular Formula

Molecular Weight 161.20 g/mol

Monoisotopic Mass 161.1052 Da

Chirality (2S, 3R) [Anti-configuration]

Optical Rotation
(

, AcOH) (Varies by solvent/pH)

Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. AHMHA is typically analyzed using Electrospray Ionization (ESI) in positive mode.

Molecular Ion:

: observed at m/z 162.1.

: observed at m/z 184.1.

Fragmentation Pattern (MS/MS):

m/z 144 (

): Loss of the hydroxyl group as water.

m/z 116 (
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): Decarboxylation, characteristic of

-hydroxy acids.

m/z 86 (

): Leucine-like iminium ion fragment (cleavage between C2 and C3).

Visualization: MS Fragmentation Pathway

Figure 1: Proposed ESI-MS Fragmentation Pathway for AHMHA
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Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for verifying the relative stereochemistry ((2S, 3R) vs. (2S, 3S)). The

data below corresponds to the free zwitterionic form in Deuterium Oxide (

).

H NMR Data (400 MHz,

)
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Position Proton
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Assignment
Logic

5 0.89 - 0.95 Doublet (d) 6.5

Terminal

isopropyl

methyls

4 1.40 - 1.65 Multiplet (m) -

Diastereotopi

c methylene

protons

5 1.65 - 1.75 Multiplet (m) -

Methine of

isopropyl

group

3 3.55 - 3.65 Multiplet (m) -

Proton

to amine

(deshielded)

2 4.15 - 4.25 Doublet (d) 2.5 - 4.0

Proton

to

hydroxyl/carb

oxyl

Stereochemical Insight: The coupling constant

is the diagnostic parameter.

(2S, 3R) [Anti]: Typically exhibits a smaller

(~2.5–4.0 Hz) in polar solvents due to specific H-bonding conformations or gauche
arrangements in the zwitterion.

(2S, 3S) [Syn]: Often displays a slightly larger or distinct coupling depending on the

protecting group, but in free form, the distinction requires careful comparison with authentic

standards or derivatization (e.g., oxazolidinone formation).

C NMR Data (100 MHz,
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)

Position Carbon Type
Shift (

, ppm)
Assignment Logic

5 21.5, 23.0

Non-equivalent

methyls due to chiral

center

5 24.8 Methine backbone

4 39.5 Methylene linker

3 53.2
Carbon attached to

Amine

2 72.1
Carbon attached to

Hydroxyl (downfield)

1 176.5
Carboxylic

Acid/Carboxylate

Infrared Spectroscopy (IR)
IR analysis is useful for solid-state characterization and confirming functional group integrity.

3400 – 3200 cm

(Broad): O-H and N-H stretching vibrations (strong H-bonding).

2960 – 2870 cm

: C-H stretching (Aliphatic).

1620 – 1580 cm

: Asymmetric

stretch and

bending (Zwitterionic character).
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1400 – 1380 cm

: Symmetric

stretch.

Experimental Protocols
Sample Preparation for NMR
To ensure reproducibility and minimize pH-dependent shifts:

Solvent: Dissolve 5–10 mg of AHMHA in 0.6 mL of

(99.9% D).

Reference: Use residual HDO peak (

4.79) as the internal reference, or add trace DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
set to

0.00.

pH Adjustment: If signals are broad (due to exchange), addition of 1-2

L of

or

can sharpen the peaks by locking the protonation state, though this will shift peak positions.

Stereochemical Validation Workflow
Distinguishing the (2S, 3R) isomer from the (2S, 3S) isomer is the most common challenge.
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Figure 2: Stereochemical Determination Workflow
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National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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